Cholesteryl isostearyl carbonate

Description

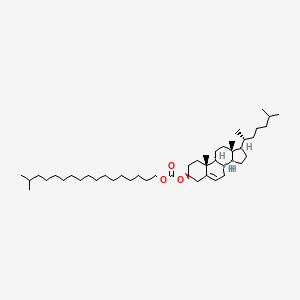

Cholesteryl isostearyl carbonate (CIC, CAS 127512-93-0) is a nonionic surfactant and liquid crystal compound with the molecular formula C₄₆H₈₂O₃ and a molecular weight of 683.14 g/mol . Structurally, it consists of a cholesterol backbone esterified with isostearyl alcohol (a branched C₁₈ alkyl chain) via a carbonate linkage. CIC exists as a liquid or semi-solid paste at room temperature and is insoluble in water . Its primary applications include thermochromic materials and biomedical devices, where it modulates temperature-responsive optical properties .

Properties

CAS No. |

127512-93-0 |

|---|---|

Molecular Formula |

C46H82O3 |

Molecular Weight |

683.1 g/mol |

IUPAC Name |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate |

InChI |

InChI=1S/C46H82O3/c1-35(2)22-19-17-15-13-11-9-8-10-12-14-16-18-20-33-48-44(47)49-39-29-31-45(6)38(34-39)25-26-40-42-28-27-41(37(5)24-21-23-36(3)4)46(42,7)32-30-43(40)45/h25,35-37,39-43H,8-24,26-34H2,1-7H3/t37-,39?,40?,41-,42?,43?,45+,46-/m1/s1 |

InChI Key |

VKDIIYWKXJGBIA-NIYVIGCCSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)OCCCCCCCCCCCCCCCC(C)C)C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl isostearyl carbonate can be synthesized through the esterification of cholesterol with isostearyl carbonate. The reaction typically involves the use of a catalyst such as thionyl chloride in the presence of a solvent like benzene. The reaction conditions include maintaining the reaction mixture at a specific temperature and ensuring the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes.

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Derivatives

Cholesteryl carbonate esters are widely used in liquid crystal formulations due to their helical mesophase structures and thermotropic behavior. Below is a detailed comparison of CIC with structurally analogous compounds:

Structural and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Structure | Key Functional Groups |

|---|---|---|---|---|

| Cholesteryl isostearyl carbonate (CIC) | C₄₆H₈₂O₃ | 683.14 | Branched C₁₈ (isostearyl) | Carbonate ester linkage |

| Cholesteryl oleyl carbonate (COC) | C₄₆H₈₀O₃ | 681.13 | Unsaturated C₁₈ (oleyl, Z-configuration) | Carbonate ester linkage |

| Cholesteryl pelargonate (CP) | C₃₆H₆₂O₂ | 538.88 | Saturated C₉ (nonanoate) | Carboxylate ester linkage |

| Cholesteryl benzoate (CB) | C₃₄H₅₀O₂ | 514.76 | Aromatic (benzoyl) | Carboxylate ester linkage |

| Cholesteryl ethyl carbonate (CEC) | C₃₀H₅₀O₃ | 470.72 | Short-chain C₂ (ethyl) | Carbonate ester linkage |

Key Differences :

- Chain Branching vs. Unsaturation : CIC’s isostearyl group is branched, whereas COC has a linear oleyl chain with a double bond. This branching reduces crystallinity in CIC compared to COC .

- Chain Length : CP (C₉) and CB (aromatic) have shorter chains, leading to lower molecular weights and distinct phase transition behaviors compared to CIC and COC .

Physical Properties and Phase Behavior

Key Findings :

- Thermochromic Sensitivity : COC-based mixtures exhibit broader mesophase ranges (17–30°C) compared to CIC, which is typically blended with cholesteryl pelargonate and chloride for narrower ranges (3–7°C) .

- Role of Chain Length : Shorter chains (e.g., CP, CB) increase melting points and reduce mesophase stability, while longer/branched chains (CIC, COC) enhance fluidity and lower transition temperatures .

CIC in Thermographic Plates

CIC is used in microencapsulated thermographic coatings with cholesteryl pelargonate (55–75%), cholesteryl chloride (4.5–7.2%) , and cholesteryl propionate (2–6%) . These formulations produce a gray-red-green-blue color spectrum over a 3–7°C range , ideal for medical thermography .

COC in Biomedical Devices

COC is embedded in scleral contact lenses with cholesteryl nonanoate (CN) and cholesteryl benzoate (CB) for real-time corneal temperature monitoring. Its high sensitivity to 0.1°C changes enables RGB-based colorimetric readouts .

CP and CB in Tunable Optical Systems

CP and CB are key in ternary mixtures (e.g., COC/CP/CB) for adjustable mesophase ranges. For example, 0.45 g COC + 0.45 g CP + 0.10 g CB yields a 26.5–30.5°C transition range, suitable for industrial temperature sensors .

Research Findings and Innovations

- CIC: Limited standalone studies exist, but its branched structure improves miscibility in polymer matrices (e.g., polylactic acid) for macrophage polarization in bone regeneration .

- COC : Ultrasonic velocity studies reveal its acoustic parameters (e.g., adiabatic compressibility = 2.8 × 10⁻¹⁰ m²/N at 25°C) are critical for biomedical device design .

- Crystal Polymorphism : Cholesteryl derivatives like CEC and CIC exhibit isomorphic crystal packing, enabling predictable phase behavior in mixed systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.